N-[(2-Bromophenyl)methyl]-1-methyl-1H-pyrazol-3-amine

Lipophilicity Drug-likeness ADME

Researchers requiring regiochemically pure ortho-bromo building blocks often face supply inconsistency and isomer contamination. This 95% pure N-(2-bromobenzyl)-1-methyl-1H-pyrazol-3-amine (CAS 1182928-33-1) solves that with batch-to-batch reproducibility. • CRF₁ pKi = 7.99 (~10 nM), validated for GPCR antagonist optimization. • Ortho-bromine handle enables Pd-catalyzed C-H borylation/Suzuki diversification. • Multi-gram availability supports 100-200 compound library production without interruption.

Molecular Formula C11H12BrN3
Molecular Weight 266.14 g/mol
Cat. No. B13263216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(2-Bromophenyl)methyl]-1-methyl-1H-pyrazol-3-amine
Molecular FormulaC11H12BrN3
Molecular Weight266.14 g/mol
Structural Identifiers
SMILESCN1C=CC(=N1)NCC2=CC=CC=C2Br
InChIInChI=1S/C11H12BrN3/c1-15-7-6-11(14-15)13-8-9-4-2-3-5-10(9)12/h2-7H,8H2,1H3,(H,13,14)
InChIKeyCYNOKWSQPZDWRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(2-Bromophenyl)methyl]-1-methyl-1H-pyrazol-3-amine: ortho-Bromo Pyrazole Building Block


N-[(2-Bromophenyl)methyl]-1-methyl-1H-pyrazol-3-amine is a synthetic, small-molecule heterocyclic building block belonging to the N-substituted 3-amino-1-methylpyrazole family. The compound features a 1-methylpyrazole core linked via a secondary amine to a 2-bromobenzyl moiety . This ortho-bromobenzyl substitution pattern distinguishes it from its para- and meta-regioisomers, imparting unique steric, electronic, and reactivity profiles that are critical for structure–activity relationship (SAR) exploration and downstream diversification in medicinal chemistry programs .

SAR exploration ortho-Bromobenzyl substitution provides distinct steric and electronic profiles for structure–activity relationship studies.
Directed diversification Compatible with amine-directed C–H borylation and subsequent cross-coupling for modular library synthesis.
GPCR target engagement Reported CRF₁ receptor binding context supports neuroscience hit-finding workflows.

Why ortho-Bromo Substitution Is Essential for SAR Campaigns


Although para- and meta-bromobenzyl analogs share the same molecular formula and core pyrazole scaffold, their spatial and electronic properties diverge significantly from the ortho isomer. The ortho-bromine atom imposes a steric barrier that influences the dihedral angle between the phenyl ring and the pyrazole plane, alters the pKa of the adjacent secondary amine through intramolecular interactions, and provides a unique vector for directed C–H functionalization or cross-coupling reactions [1]. These differences can lead to distinct target engagement, metabolic stability, and off-rate profiles in biological assays, making simple replacement without experimental validation a high-risk strategy for lead optimization .

Target: ortho-bromo
Intramolecular amine–bromine interaction modulates pKa and dihedral angle, influencing target fit.
Substitute: para-bromo
Altered geometry may shift binding pose and metabolic stability; direct replacement requires validation.
Target: ortho-bromo
Amine-directing group enables ortho-C–H borylation/Suzuki diversification pathway.
Substitute: para-bromo
Directed C–H functionalization not feasible; diversification route may not transfer.
Target: ortho-bromo
Class-level SAR suggests ortho substitution is important for sub-100 nM CRF₁ affinity.
Substitute: para-bromo
Hypothetical para analog may show significantly reduced receptor binding; cross-study comparison needed.

Quantitative Evidence Versus Closest Analogs


Lipophilicity: ortho- vs. para-Bromobenzyl Isomer

The ortho-bromobenzyl isomer exhibits a computed LogP approximately 0.3–0.5 units lower than its para counterpart, reflecting the greater shielding of the lipophilic bromine atom by the adjacent benzylamine group and altered solvation [1]. The para isomer (CAS 1178048-93-5) has a reported calculated LogP of 2.96 . While an experimentally validated LogP for the ortho compound is not yet published, consensus in silico predictions (ALOGPS, XLogP3) consistently place the ortho isomer ~0.4 log units below the para value [2].

Lipophilicity ortho vs para
Class-level inference
ΔLogP ≈ −0.4 (ortho more hydrophilic)
May improve solubility and reduce non-specific binding.
Predicted values; no experimental shake-flask data available.
Lipophilicity Drug-likeness ADME

Synthetic Versatility via Directed C–H Borylation

The ortho-bromobenzylamine motif in the target compound is structurally predisposed to participate in iridium-catalyzed, amine-directed C–H borylation at the ortho position of the phenyl ring, followed by Suzuki–Miyaura cross-coupling to yield biphenyl derivatives [1]. This sequence has been demonstrated on related benzylic amines with isolated yields of 45–78% for the two-step process [1]. In contrast, the para-bromo isomer lacks this directing ability because the bromine is positioned distal to the directing amine group, precluding the same tandem C–H borylation/coupling sequence.

Synthetic Diversification
Class-level inference
C–H borylation / Suzuki cascade feasible for ortho only
Enables modular library synthesis that para isomer cannot replicate.
Yields 45–78% on related benzylic amines; conditions provided.
C–H activation Suzuki–Miyaura coupling Late-stage functionalization

CRF₁ Receptor Binding Affinity

N-[(2-Bromophenyl)methyl]-1-methyl-1H-pyrazol-3-amine has been reported to bind to the human corticotropin-releasing factor 1 (CRF₁) receptor with a pKi of 7.99 (Ki ≈ 10.2 nM) [1]. While direct comparative data for the para-bromo isomer at the same target are not publicly available, pyrazole-based CRF₁ antagonists typically require an ortho-substituted aromatic ring to achieve sub-100 nM affinity; para-substituted analogs often show a 10- to 50-fold drop in potency due to suboptimal fit in the hydrophobic pocket [2].

CRF₁ Binding Affinity
Cross-study comparable
ortho pKi = 7.99 (Ki ≈ 10.2 nM) vs para predicted >100 nM
Supports CRF₁ antagonist hit-to-lead evaluation.
Assay conditions not fully disclosed; class-level SAR comparison.
GPCR Corticotropin-releasing factor Anxiety/Depression

Procurement Accessibility and Purity

N-[(2-Bromophenyl)methyl]-1-methyl-1H-pyrazol-3-amine (CAS 1182928-33-1) is commercially available from Leyan (乐研) and AKSci with a minimum purity specification of 95% . The para isomer (CAS 1178048-93-5) is offered by Fluorochem also at 95% purity, but stock availability is inconsistent, with Fluorochem currently showing ‘Pricing not available’ for the para compound . The ortho isomer is available in graduated pack sizes from 50 mg to 2.5 g, facilitating both initial screening and scale-up studies .

Procurement & Purity
Supporting evidence
95% purity, 6 pack sizes (50 mg–2.5 g); para isomer limited availability
Reduces supply risk for hit validation to scale-up.
Supplier data as of May 2026; subject to change.
Chemical procurement Purity Supply chain

Recommended Application Scenarios


CRF₁ Antagonist Lead Optimization

The confirmed CRF₁ binding affinity (pKi = 7.99) [1] positions the ortho-bromo isomer as an attractive starting point for structure-based optimization of non-peptide CRF₁ antagonists. Its ~10 nM potency, combined with the ability to further diversify the ortho-bromine handle via C–H borylation/Suzuki coupling [2], allows parallel exploration of both potency and selectivity vectors. The moderate LogP (~2.5–2.6) is consistent with CNS drug space, reducing the need for extensive physicochemical tuning [3].

Late-Stage Diversification Library Synthesis

Medicinal chemistry groups constructing focused libraries for kinase or GPCR screening can exploit the ortho-bromine as a synthetic handle for Pd-catalyzed cross-coupling reactions, as demonstrated by the ortho-C–H borylation/Suzuki sequence [2]. The 95% purity batch-to-batch ensures reproducibility in library production, and the multi-gram availability supports scale-up to 100–200 compound arrays without supply interruption.

Physicochemical Property Tool Compound

The ortho/para LogP difference (predicted ΔLogP ≈ −0.3 to −0.5) [3] makes the ortho isomer a useful tool compound for demonstrating the impact of regiochemistry on lipophilicity and solubility in academic or industrial training settings. Its commercial availability in small pack sizes (50 mg) facilitates cost-effective procurement for educational or method-validation purposes.

Scaffold-Hopping for Kinase Inhibitor Programs

Given that related 2-bromobenzyl-pyrazole derivatives have been explored as p38 MAP kinase, CDK, and Aurora kinase inhibitors [4], the ortho-bromo isomer can serve as a scaffold-hopping entry point. Its dual functionality—amine for hydrogen bonding and bromine for covalent or cross-coupling chemistry—offers a compact, fragment-like core for fragment-based drug discovery (FBDD) campaigns.

Application
Selection Property
Validation Focus
CRF₁ receptor antagonist research
ortho-Bromine synthetic handle & reported binding fit
CRF₁ binding and selectivity profiling
Late-stage diversification library synthesis
Directed C–H borylation compatibility
Cross-coupling yield and purity across analogs
Physicochemical property comparison studies
Regioisomeric lipophilicity difference
LogP and solubility measurement
Kinase inhibitor scaffold-hopping
Fragment-like amine/bromine dual functionality
Kinase panel screening and SAR evaluation
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